molecular formula C13H13BrN2O3 B13553200 4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide

4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide

Cat. No.: B13553200
M. Wt: 325.16 g/mol
InChI Key: BPQSDNYVUOTAPJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a piperidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide typically involves the reaction of 4-bromobenzoyl chloride with N-methyl-2,6-dioxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,6-dioxo-3-piperidinyl)-2-fluorobenzamide
  • 4-bromo-N-(2,6-dioxo-3-piperidinyl)-2,6-difluorobenzamide

Uniqueness

4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide is unique due to its specific substitution pattern and the presence of the N-methyl group This structural feature imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide

InChI

InChI=1S/C13H13BrN2O3/c1-16(10-6-7-11(17)15-12(10)18)13(19)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,17,18)

InChI Key

BPQSDNYVUOTAPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(=O)NC1=O)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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